molecular formula C18H15ClN2O2 B3407875 N-(2-chlorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-86-6

N-(2-chlorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No. B3407875
CAS RN: 852368-86-6
M. Wt: 326.8 g/mol
InChI Key: VAGKJHQQDVVORS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBR-5884 is a small molecule that belongs to the family of indole-2-carboxamides. It was first synthesized in 2010 by researchers at Pfizer as part of a drug discovery program aimed at finding novel treatments for pain and inflammation. However, since then, CBR-5884 has been found to have potential applications in various fields of scientific research, including neuroscience, cancer biology, and immunology.

Scientific Research Applications

Antiviral Activity

Indole derivatives have shown significant antiviral activity. For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Some indole diterpenoids (IDTs) have also shown significant activity against the H1N1 virus .

Anti-inflammatory Activity

Indole derivatives possess anti-inflammatory properties . They can potentially be used in the treatment of inflammatory diseases.

Anticancer Activity

Indole derivatives have shown potential in the treatment of cancer due to their anticancer properties . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives for cancer treatment.

Anti-HIV Activity

Indole derivatives have been found to possess anti-HIV properties . This suggests potential applications in the treatment of HIV.

Antioxidant Activity

Indole derivatives have been synthesized and evaluated for their antioxidant activity . This suggests potential applications in the prevention of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties , suggesting potential applications in the treatment of various bacterial and fungal infections.

Antitubercular Activity

Indole derivatives have shown antitubercular properties , suggesting potential applications in the treatment of tuberculosis.

Antidiabetic Activity

Indole derivatives have shown antidiabetic properties , suggesting potential applications in the treatment of diabetes.

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-11-16(13-7-3-5-9-15(13)21-11)17(22)18(23)20-10-12-6-2-4-8-14(12)19/h2-9,21H,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGKJHQQDVVORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-chlorobenzyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
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